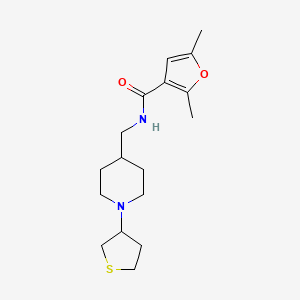
2,5-dimethyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-3-carboxamide is a complex organic compound characterized by its unique molecular structure. This compound features a furan ring substituted with methyl groups, a piperidine ring linked to a tetrahydrothiophene moiety, and a carboxamide group. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-3-carboxamide typically involves multiple steps, starting with the construction of the furan ring. One common approach is to start with a suitable furan derivative and introduce the necessary substituents through a series of reactions, including alkylation, acylation, and cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions can help optimize the yield and purity of the final product. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The furan ring can be oxidized to form different oxidation products.
Reduction: : Reduction reactions can be applied to modify the functional groups.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include oxidized furan derivatives, reduced amides, and substituted piperidine or tetrahydrothiophene derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities. It could be used to investigate its effects on various biological systems, including its potential as a therapeutic agent.
Medicine
In the medical field, this compound might be explored for its pharmacological properties. It could be tested for its efficacy in treating certain diseases or conditions.
Industry
In industry, this compound could be utilized in the development of new materials or chemical processes. Its unique properties may make it suitable for specific applications in manufacturing and production.
作用机制
The mechanism by which 2,5-dimethyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-3-carboxamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific receptors or enzymes, leading to biological responses. Further research is needed to fully understand its mechanism of action and its potential therapeutic applications.
相似化合物的比较
Similar Compounds
2,5-Dimethyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)furan-3-carboxamide
2,5-Dimethyl-N-((1-(piperidin-4-yl)methyl)furan-3-carboxamide
2,5-Dimethyl-N-((1-(tetrahydrothiophen-3-yl)methyl)furan-3-carboxamide
Uniqueness
2,5-Dimethyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-3-carboxamide stands out due to its unique combination of functional groups and structural elements
属性
IUPAC Name |
2,5-dimethyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S/c1-12-9-16(13(2)21-12)17(20)18-10-14-3-6-19(7-4-14)15-5-8-22-11-15/h9,14-15H,3-8,10-11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZHGOBYSGITPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2CCN(CC2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
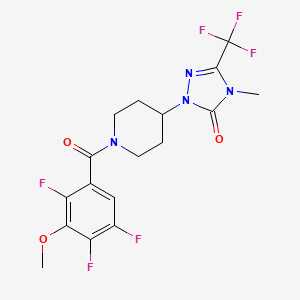
![ethyl 3-[(6-chloro-2-oxo-2H-chromen-3-yl)formamido]-3-(3-nitrophenyl)propanoate](/img/structure/B2442560.png)
![1-[(4-bromophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B2442562.png)
![methyl({3-methylbicyclo[3.1.0]hexan-3-yl}methyl)amine](/img/structure/B2442564.png)
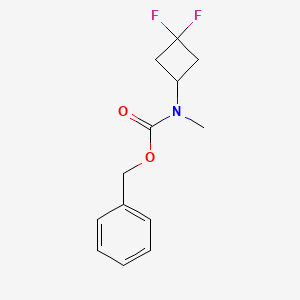
![N-([2,3'-bipyridin]-5-ylmethyl)-1-phenylmethanesulfonamide](/img/structure/B2442567.png)
![Potassium;trifluoro(spiro[2.3]hexan-2-yl)boranuide](/img/structure/B2442570.png)
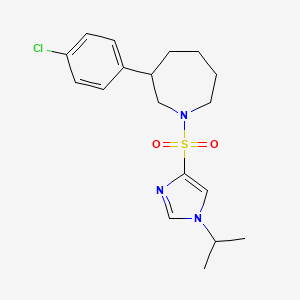
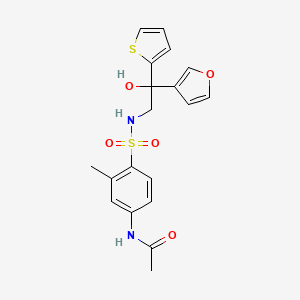
![N-[1-[2-(2-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-acetamide,monohydrochloride](/img/structure/B2442574.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2442576.png)
![N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1-(pyridin-3-yl)but-3-en-1-yl]aniline](/img/structure/B2442577.png)
![4-(Phenylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid](/img/structure/B2442578.png)
![Methyl (3aR,4S,6R,6aS)-4-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-6-carboxylate;hydrochloride](/img/structure/B2442580.png)
